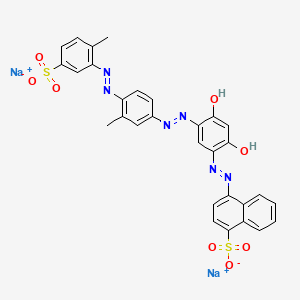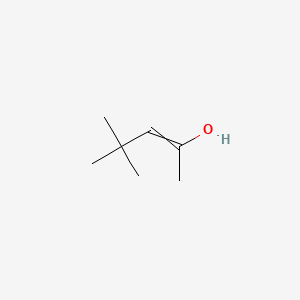![molecular formula C10H13N3O2 B13809780 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid is an organic compound that features a benzoic acid core with a hydrazino-methylene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid typically involves the condensation of 4-aminobenzoic acid with 2,2-dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-aminobenzoic acid} + \text{2,2-dimethylhydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazino-methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine-based compounds.
Applications De Recherche Scientifique
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Hydroxy-1-naphthalenyl)methylene]amino-3-methyl benzoic acid
- 2-{(E)-[4-(Dimethylamino)benzylidene]amino}benzoic acid
Uniqueness
4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid is unique due to its specific hydrazino-methylene substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or structural features.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-[(2,2-dimethylhydrazinyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-7-11-9-5-3-8(4-6-9)10(14)15/h3-7H,1-2H3,(H,11,12)(H,14,15) |
Clé InChI |
ANOWUTXFIQYJAS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC=NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)

![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)



